

# Spectroscopic Profile of 3-Fluoroisonicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Fluoroisonicotinaldehyde

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-Fluoroisonicotinaldehyde** (also known as 3-Fluoro-4-pyridinecarboxaldehyde), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the characterization and quality control of **3-Fluoroisonicotinaldehyde**.

## Molecular Structure and Properties

- Chemical Formula:  $C_6H_4FNO$
- Molecular Weight: 125.10 g/mol [1]
- CAS Number: 40273-47-0[1]
- Appearance: Colorless to light yellow liquid[2]
- Boiling Point: 70 °C at 25 mmHg
- Density: 1.255 g/mL at 25 °C
- Refractive Index:  $n_{20/D}$  1.5170

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Fluoroisonicotinaldehyde**. These predictions are derived from the analysis of related fluorinated pyridines and aromatic aldehydes.

### NMR Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (Aldehyde)
~8.8	d	~4.5	H-2
~8.6	d	~4.5	H-6
~7.6	t	~4.5	H-5

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Coupling to $^{19}\text{F}$ (J, Hz)	Assignment
~188	d, $^2\text{JCF} \approx 20\text{-}30$	C-7 (Aldehyde)
~160	d, $^1\text{JCF} \approx 250\text{-}270$	C-3
~152	d, $^3\text{JCF} \approx 5\text{-}10$	C-2
~145	d, $^4\text{JCF} \approx 2\text{-}4$	C-6
~135	s	C-4
~122	d, $^2\text{JCF} \approx 20\text{-}25$	C-5

Table 3: Predicted  $^{19}\text{F}$  NMR Data (470 MHz,  $\text{CDCl}_3$ , referenced to  $\text{CFCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -120 to -130	m	-	F-3

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehyde C-H stretch (Fermi doublet)
~1710-1730	Strong	C=O stretch (Aldehyde)
~1600, ~1470	Medium-Strong	C=C and C=N stretching (Pyridine ring)
~1250-1300	Strong	C-F stretch
~800-900	Strong	C-H out-of-plane bending

## Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
125	High	$[M]^+$ (Molecular ion)
124	High	$[M-H]^+$
96	Medium	$[M-CHO]^+$
69	Medium	$[C_4H_2FN]^+$ or $[M-CHO-HCN]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Fluoroisonicotinaldehyde**. These are based on standard laboratory practices and methodologies reported for similar compounds.

## NMR Spectroscopy

- **Sample Preparation:** A solution of **3-Fluoroisonicotinaldehyde** (5-10 mg) is prepared in deuterated chloroform ( $\text{CDCl}_3$ , 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a broadband probe.
- **$^1\text{H}$  NMR:** Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **$^{13}\text{C}$  NMR:** Spectra are acquired with proton decoupling, a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.
- **$^{19}\text{F}$  NMR:** Spectra are acquired with proton decoupling, a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans. Chemical shifts are referenced to an external standard of  $\text{CFCl}_3$ .

## Infrared (IR) Spectroscopy

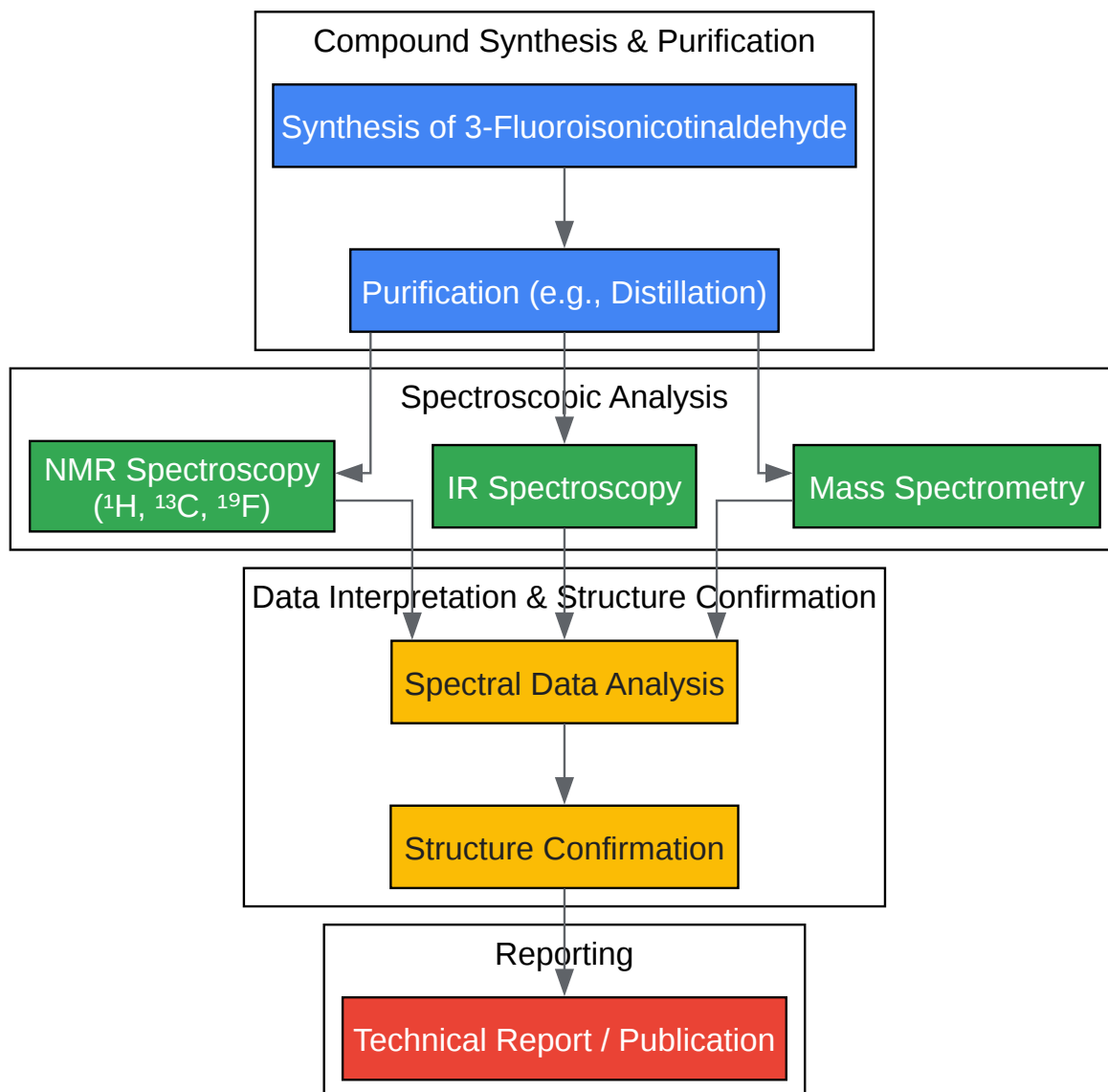
- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is performed using a mass spectrometer with a direct insertion probe or coupled to a gas chromatograph (GC-MS).
- Data Acquisition: For GC-MS, a capillary column suitable for polar compounds is used. The sample is injected in a split mode. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of  $m/z$  40-300.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Fluoroisonicotinaldehyde**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

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